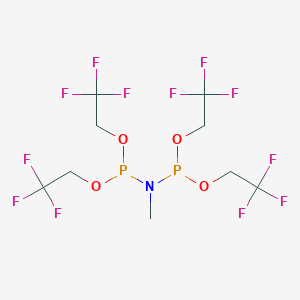![molecular formula C15H20OS B14287736 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol CAS No. 139294-23-8](/img/structure/B14287736.png)
5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol is an organic compound with the molecular formula C15H22OS It is a cyclohexene derivative with a phenylsulfanyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylsulfanyl reagent.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, such as the hydroboration-oxidation of an alkene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The hydroxyl group can form hydrogen bonds, influencing the compound’s bioactivity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents.
Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups attached to different core structures.
Uniqueness
5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol is unique due to the combination of its cyclohexene ring, phenylsulfanyl group, and hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
139294-23-8 |
|---|---|
Formule moléculaire |
C15H20OS |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
5,5-dimethyl-2-(phenylsulfanylmethyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H20OS/c1-15(2)9-8-12(14(16)10-15)11-17-13-6-4-3-5-7-13/h3-8,14,16H,9-11H2,1-2H3 |
Clé InChI |
GALGSUQLASKTMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(C(C1)O)CSC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



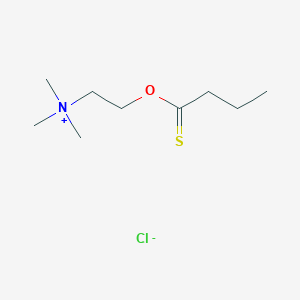
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
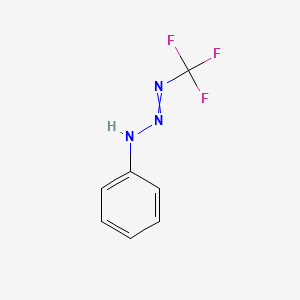
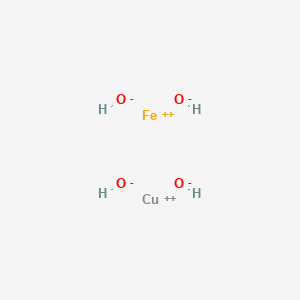
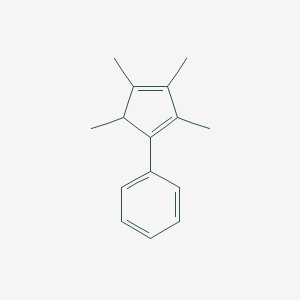
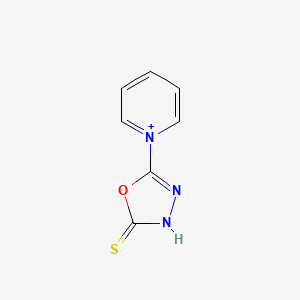
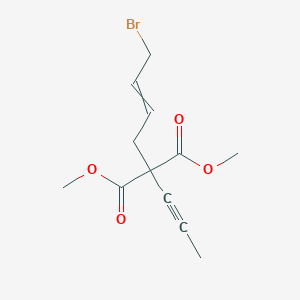
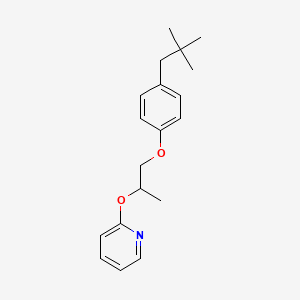
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![2-[(Dipropylamino)methyl]-3-pentadecylphenol](/img/structure/B14287728.png)
